molecular formula C22H18N4O4 B14927052 N-(3,5-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3,5-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14927052
M. Wt: 402.4 g/mol
InChI Key: RQCRTFGBJXLCRY-UHFFFAOYSA-N
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Description

N~4~-(3,5-DIMETHYLPHENYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a combination of phenyl, methyl, and nitrophenyl groups attached to an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-DIMETHYLPHENYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the phenyl, methyl, and nitrophenyl groups through various substitution reactions. Common reagents used in these reactions include nitrating agents, methylating agents, and phenylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize the release of hazardous by-products and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,5-DIMETHYLPHENYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitroso or nitro derivatives, while reduction may produce amino derivatives. Substitution reactions can lead to a variety of substituted phenyl or methyl derivatives.

Scientific Research Applications

N~4~-(3,5-DIMETHYLPHENYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N4-(3,5-DIMETHYLPHENYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
  • N-(4-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
  • N-(2,6-DIMETHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE

Uniqueness

N~4~-(3,5-DIMETHYLPHENYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its isoxazolo[5,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18N4O4/c1-12-7-13(2)9-16(8-12)23-21(27)18-11-19(24-22-20(18)14(3)25-30-22)15-5-4-6-17(10-15)26(28)29/h4-11H,1-3H3,(H,23,27)

InChI Key

RQCRTFGBJXLCRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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